molecular formula C12H7NO4 B5953707 2,5-dihydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

2,5-dihydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5953707
M. Wt: 229.19 g/mol
InChI Key: FLNFSJVXMHHOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dihydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C12H7NO4 and its molecular weight is 229.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.03750770 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dihydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4/c14-7-4-6-2-1-3-8-10(6)9(5-7)12(16)13(17)11(8)15/h1-5,14,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNFSJVXMHHOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Hydroxy-1,8-naphthalic anhydride (1.4 g, 6.7 mmol) and hydroxylamine hydrochloride (0.9 g, 12.9 mmol) were reacted in pyridine (30 mL) following the procedure of Example 1 to give 2.0 g of the title compound, mp 285-288/C.;
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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